3-(Azetidin-3-yl)propan-1-ol
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Overview
Description
3-(Azetidin-3-yl)propan-1-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of an azetidine ring attached to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azetidin-3-yl)propan-1-ol can be achieved through several methods. One common approach involves the alkylation of azetidine with a suitable alkyl halide, followed by reduction. For instance, the reaction of azetidine with 3-bromopropanol in the presence of a base such as sodium hydride can yield this compound .
Another method involves the reduction of azetidin-3-one derivatives. The azetidin-3-one can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain the desired alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production. Common industrial methods may include continuous flow processes and the use of automated reactors to enhance scalability and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(Azetidin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), sodium hydride (NaH)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of amines
Substitution: Formation of chlorides or other substituted derivatives
Scientific Research Applications
3-(Azetidin-3-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex molecules, including natural products and synthetic analogs.
Material Science: Azetidine-containing compounds are explored for their potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Azetidin-3-yl)propan-1-ol depends on its specific application. In medicinal chemistry, azetidine derivatives are known to interact with various molecular targets, including enzymes and receptors. For example, azetidine-containing compounds can inhibit enzymes such as proteases and kinases, leading to therapeutic effects . The azetidine ring’s unique structure allows for specific interactions with biological targets, contributing to its pharmacological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Azetidin-1-yl)propan-1-amine: Similar in structure but contains an amine group instead of a hydroxyl group.
3-(Azetidin-3-yl)acetic acid: Contains a carboxylic acid group instead of a hydroxyl group.
3-(Prop-1-en-2-yl)azetidin-2-one: Contains a ketone group and an alkene substituent.
Uniqueness
3-(Azetidin-3-yl)propan-1-ol is unique due to its combination of an azetidine ring and a hydroxyl group, which provides distinct reactivity and potential for diverse chemical transformations. This compound’s structural features make it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
3-(azetidin-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-3-1-2-6-4-7-5-6/h6-8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNCRQNQIOVYBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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